Bienvenue dans la boutique en ligne BenchChem!

Corticotropin releasing hormone (9-41)

Receptor Pharmacology Binding Affinity CRF Receptor Subtypes

Secure the foundational, non-selective CRF receptor antagonist, Corticotropin Releasing Hormone (9-41) (alpha-helical CRF(9-41)). As the first characterized peptide antagonist, it is the indispensable tool for probing the CRF system in stress neurobiology. Its unique pharmacological profile, favoring central over peripheral ACTH antagonism at comparable CNS potency to newer antagonists, makes it the definitive choice for intracerebroventricular (ICV) and behavioral stress studies. Validated by human clinical data, it serves as a critical benchmark for translational HPA-axis research, ensuring cross-species comparability.

Molecular Formula C165H282N44O56S2
Molecular Weight 3842.4 g/mol
CAS No. 96118-75-1
Cat. No. B3344872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticotropin releasing hormone (9-41)
CAS96118-75-1
Synonymsalpha-corticotropin releasing factor
alpha-helical CRF(9-41)
CHR (9-41)
corticotropin releasing factor (9-41)
corticotropin releasing hormone (9-41)
CRF(9-41)
CRH (9-41)
Molecular FormulaC165H282N44O56S2
Molecular Weight3842.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C165H282N44O56S2/c1-76(2)65-108(157(259)207-117(75-119(170)212)161(263)188-95(36-32-62-177-165(174)175)143(245)201-112(69-80(9)10)158(260)206-114(71-82(13)14)160(262)205-111(68-79(7)8)155(257)194-103(44-54-126(225)226)147(249)191-97(38-48-120(213)214)138(240)178-85(19)131(171)233)199-135(237)87(21)179-132(234)86(20)180-139(241)96(37-47-118(169)211)189-145(247)100(41-51-123(219)220)184-134(236)89(23)182-140(242)98(39-49-121(215)216)190-141(243)93(34-28-30-60-167)186-144(246)99(40-50-122(217)218)183-133(235)88(22)181-137(239)92(33-27-29-59-166)185-146(248)101(42-52-124(221)222)193-151(253)106(57-63-266-25)197-149(251)104(45-55-127(227)228)195-154(256)109(66-77(3)4)203-152(254)107(58-64-267-26)198-148(250)102(43-53-125(223)224)192-142(244)94(35-31-61-176-164(172)173)187-153(255)110(67-78(5)6)204-159(261)113(70-81(11)12)202-150(252)105(46-56-128(229)230)196-156(258)115(72-83(15)16)208-163(265)130(90(24)210)209-162(264)116(73-84(17)18)200-136(238)91(168)74-129(231)232/h76-117,130,210H,27-75,166-168H2,1-26H3,(H2,169,211)(H2,170,212)(H2,171,233)(H,178,240)(H,179,234)(H,180,241)(H,181,239)(H,182,242)(H,183,235)(H,184,236)(H,185,248)(H,186,246)(H,187,255)(H,188,263)(H,189,247)(H,190,243)(H,191,249)(H,192,244)(H,193,253)(H,194,257)(H,195,256)(H,196,258)(H,197,251)(H,198,250)(H,199,237)(H,200,238)(H,201,245)(H,202,252)(H,203,254)(H,204,261)(H,205,262)(H,206,260)(H,207,259)(H,208,265)(H,209,264)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H4,172,173,176)(H4,174,175,177)/t85-,86-,87-,88-,89-,90+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,130-/m0/s1
InChIKeyMMSLSKDMIZOHRX-WYDAWZGFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Corticotropin Releasing Hormone (9-41) (CAS 96118-75-1) for CRF Antagonist Research


Corticotropin releasing hormone (9-41), also known as α-helical CRF(9-41) or α-hCRH, is a synthetic peptide antagonist of the corticotropin-releasing factor (CRF) receptors [1]. It is the foundational CRF antagonist, first characterized in 1985 [2], and remains a critical tool for probing the CRF system in stress-related neurobiology and peripheral disease models [3]. As a non-selective peptide antagonist, it binds to both CRF1 and CRF2 receptor subtypes, offering a distinct pharmacological profile compared to newer, more selective small-molecule or engineered peptide antagonists.

CRF Antagonist Selection: Why Corticotropin Releasing Hormone (9-41) is Not Interchangeable with Other CRF Inhibitors


Substituting one CRF antagonist for another without considering their distinct pharmacological fingerprints can lead to irreproducible or uninterpretable experimental results. The CRF antagonist landscape is highly heterogeneous, with compounds differing profoundly in receptor subtype selectivity (e.g., CRF1-selective antalarmin vs. non-selective astressin B), blood-brain barrier penetrance, in vivo potency across different physiological systems, and duration of action [1]. For instance, the systemic efficacy required to block peripheral ACTH release can be orders of magnitude lower for engineered antagonists like astressin B compared to the foundational α-helical CRH (9-41), while CNS potencies may be comparable [2]. Therefore, selecting a specific antagonist must be driven by the precise experimental context (e.g., central vs. peripheral target, acute vs. chronic administration) and cannot be based on general class membership.

Quantitative Evidence Guide: Differentiating Corticotropin Releasing Hormone (9-41) from Analogs


Receptor Binding Affinity: Broad-Spectrum Profile vs. CRF1-Selective Antagonists

α-helical CRH (9-41) exhibits a non-selective binding profile with measurable affinity for both CRF1 and CRF2 receptors, contrasting with the high CRF1 selectivity of non-peptide antagonists like antalarmin. Its Ki values at human CRF1, rat CRF2α, and mouse CRF2β are 17 nM, 5 nM, and 0.97 nM, respectively . This is in contrast to antalarmin, which has a reported Ki of 1-2.7 nM for human CRF1 but negligible affinity for CRF2 .

Receptor Pharmacology Binding Affinity CRF Receptor Subtypes

Differential In Vivo Potency: Tissue-Specific Antagonist-to-Agonist Ratios

A classic comparative study revealed a critical differentiation: the potency of α-helical CRH (9-41) varies dramatically by physiological system. In conscious rats, the antagonist-to-agonist ratio needed to block CRF-induced effects was 6:1 to 12:1 for plasma catecholamines (ICV), 6:1 for cardiovascular changes (IV), but a massive 3000:1 to block ACTH and β-endorphin release (IV) [1]. This stark contrast in peripheral ACTH antagonism is a key differentiator from more potent, long-acting peptide antagonists like astressin B, which can dose-dependently abolish ACTH responses at much lower systemic doses in primates [2].

In Vivo Pharmacology HPA Axis Cardiovascular Stress Response

Human Clinical Evidence: Validated Suppression of Pituitary-Adrenal Secretion

α-helical CRH (9-41) is one of the few CRF antagonists with published clinical trial data demonstrating direct modulation of the human hypothalamic-pituitary-adrenal (HPA) axis. In a study of six healthy adults, intravenous infusion of 50-100 µg/kg significantly reduced plasma ACTH and cortisol levels compared to pre-infusion baselines [1]. This human validation contrasts with many newer CRF antagonists (e.g., antalarmin) which have shown mixed or inconsistent effects on human ACTH/cortisol, or whose primary development has been for non-endocrine indications [2].

Clinical Pharmacology HPA Axis Endocrinology

CNS Efficacy: Comparable In Vivo Potency to Astressin in a Seizure Model

Despite having lower affinity for the CRF1 receptor in vitro, α-helical CRH (9-41) demonstrates in vivo CNS potency that is not substantially different from the engineered antagonist astressin. In an infant rat model of CRH-induced seizures, 10 µg of α-helical CRH (9-41) administered intracerebroventricularly significantly delayed seizure onset, an effect comparable to that of 3-10 µg of astressin [1]. The study concluded that 'in a CNS model of CRH-mediated neurotransmission, the potency of Astressin is not substantially higher than that of alpha-helical CRH (9-41)' [1].

Neuroscience Epilepsy Behavioral Pharmacology

Optimal Research Applications for Corticotropin Releasing Hormone (9-41)


Investigating Central CRH-Mediated Stress, Anxiety, and Seizure Responses

Based on its comparable CNS potency to astressin [1] and differential in vivo efficacy favoring central over peripheral ACTH antagonism [2], α-helical CRH (9-41) is ideally suited for intracerebroventricular (ICV) or site-specific brain infusion studies. It is the antagonist of choice for probing the role of endogenous CRH in behavioral stress paradigms, sleep-wake regulation, and seizure susceptibility without the confounding factor of strong peripheral endocrine suppression at low doses.

Dissecting Peripheral CRH Mechanisms in Cardiovascular and Gastrointestinal Models

The 1991 study by Fisher et al. clearly demonstrates that α-helical CRH (9-41) is a potent antagonist of CRH's cardiovascular effects (e.g., hypotension, tachycardia) at low systemic doses (6:1 antagonist-to-agonist ratio) [2]. This makes it a valuable tool for exploring the peripheral actions of CRH on heart rate, blood pressure, and gastrointestinal motility, as well as in models of stress-induced visceral hypersensitivity, where its effect can be achieved without the extreme doses required for pituitary blockade.

Validating Translational Models of HPA Axis Dysfunction with a Clinically-Tested Tool

For researchers developing translational models of HPA axis-related disorders (e.g., Cushing's disease, depression), α-helical CRH (9-41) provides a critical bridge to human physiology. Its published clinical data [3] showing quantifiable suppression of ACTH and cortisol in humans allows for direct cross-species comparisons of antagonist efficacy and mechanism. It serves as a validated reference standard against which the effects of novel, potentially therapeutic CRF antagonists can be benchmarked.

Quote Request

Request a Quote for Corticotropin releasing hormone (9-41)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.